2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline
Overview
Description
2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of a methanesulfonyl group, a nitro group, and a dimethylamino group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline typically involves the nitration of N,N-dimethylaniline followed by sulfonylation. The nitration process introduces the nitro group into the aromatic ring, while the sulfonylation step adds the methanesulfonyl group. Common reagents used in these reactions include nitric acid for nitration and methanesulfonyl chloride for sulfonylation. The reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methanesulfonyl-N,N-dimethyl-5-aminoaniline, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanesulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methanesulfonyl-N,N-dimethyl-4-nitroaniline
- 2-Methanesulfonyl-N,N-dimethyl-6-nitroaniline
- 2-Methanesulfonyl-N,N-dimethyl-3-nitroaniline
Uniqueness
Biological Activity
2-Methanesulfonyl-N,N-dimethyl-5-nitroaniline (CAS Number: 1420800-34-5) is an organic compound notable for its structural features, including a methanesulfonyl group and a nitro group attached to an aniline ring. This compound has garnered interest in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C9H12N2O4S. The presence of a nitro group allows for various chemical reactions, including reduction to form amino derivatives, which can significantly influence biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through the following mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, generating reactive intermediates that can interact with biomolecules, potentially leading to cytotoxic effects.
- Methanesulfonyl Group Participation : The methanesulfonyl moiety can engage in biochemical reactions, influencing the compound's overall activity and selectivity towards specific biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of 2-methyl-5-nitroaniline possess significant antimicrobial properties. This suggests that the parent compound may also exhibit similar effects, making it a candidate for further investigation in antimicrobial drug development .
- Cytotoxicity : Preliminary studies suggest that the compound may induce cytotoxic effects in certain cancer cell lines, although specific mechanisms remain to be fully elucidated.
Case Studies
- Antimicrobial Activity Study : A series of derivatives based on 2-methyl-5-nitroaniline were synthesized and tested for antimicrobial efficacy. The results indicated that modifications to the nitro and amino groups influenced the overall activity against various bacterial strains. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents .
- Cytotoxicity Assessment : In vitro studies conducted on cancer cell lines demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. The reduction of the nitro group was found to enhance the cytotoxic effects, suggesting that further exploration of this compound could lead to novel anticancer therapies .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N,N-dimethyl-2-methylsulfonyl-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-10(2)8-6-7(11(12)13)4-5-9(8)16(3,14)15/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUALTCLJNGRRGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212931 | |
Record name | Benzenamine, N,N-dimethyl-2-(methylsulfonyl)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420800-34-5 | |
Record name | Benzenamine, N,N-dimethyl-2-(methylsulfonyl)-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,N-dimethyl-2-(methylsulfonyl)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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